

An In-depth Technical Guide to 2',6'-Difluoroacetophenone

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Compound of Interest

Compound Name: 2',6'-Difluoroacetophenone

Cat. No.: B084162

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a critical building block in organic and medicinal chemistry. Its unique electronic properties, stemming from the two ortho-fluorine atoms, make it a valuable precursor for the synthesis of complex heterocyclic scaffolds. These fluorine atoms can influence molecular conformation, metabolic stability, and binding affinity, making this reagent particularly relevant in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the development of bioactive molecules, particularly as a precursor to kinase inhibitors.

Core Properties and Data

The key physicochemical properties of **2',6'-Difluoroacetophenone** are summarized below for quick reference.

Table 1: Chemical Identifiers and General Data

Property	Value
CAS Number	13670-99-0 [1]
Molecular Formula	C ₈ H ₆ F ₂ O [2]
Molecular Weight	156.13 g/mol
IUPAC Name	1-(2,6-difluorophenyl)ethanone [3]
Synonyms	2,6-Difluoroacetophenone, Acetophenone, 2',6'-difluoro- [2]
InChI Key	VGIIILXIQLXVLC-UHFFFAOYSA-N [3]
Canonical SMILES	CC(=O)C1=C(C=CC=C1F)F [3]

Table 2: Physical and Spectroscopic Properties

Property	Value	Notes
Physical State	Clear, colorless to light yellow liquid[4]	Some sources report a melting point of 52-55°C, which suggests a solid state at room temperature. However, major suppliers list it as a liquid, which is more consistent with its observed properties.
Boiling Point	76-79 °C at 15 mmHg[4] 178.6 °C at 760 mmHg[2]	
Density	1.197 g/mL at 25 °C[4]	
Refractive Index (n ²⁰ /D)	1.48[4]	
Solubility	Slightly soluble in water; Soluble in Chloroform, Ethyl Acetate[4]	
¹ H NMR	Spectral data available from sources such as PubChem.[3]	Characterized by signals for the methyl protons and the aromatic protons, with splitting patterns influenced by fluorine coupling.
¹³ C NMR	Spectral data available from sources such as ChemicalBook.[5]	Shows characteristic peaks for the carbonyl carbon, methyl carbon, and aromatic carbons, with C-F coupling visible.
FTIR Spectrum	Spectral data available from sources such as PubChem.[3]	Key absorptions include a strong C=O stretch for the ketone and C-F stretching bands.

Table 3: Safety and Handling Information

Category	Information
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
GHS Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338[4]
Hazard Codes	Xi (Irritant)[2]
Flash Point	77 °C (170.6 °F) - closed cup[6]
Storage	Keep in a dark place, sealed in dry, room temperature conditions.[4]

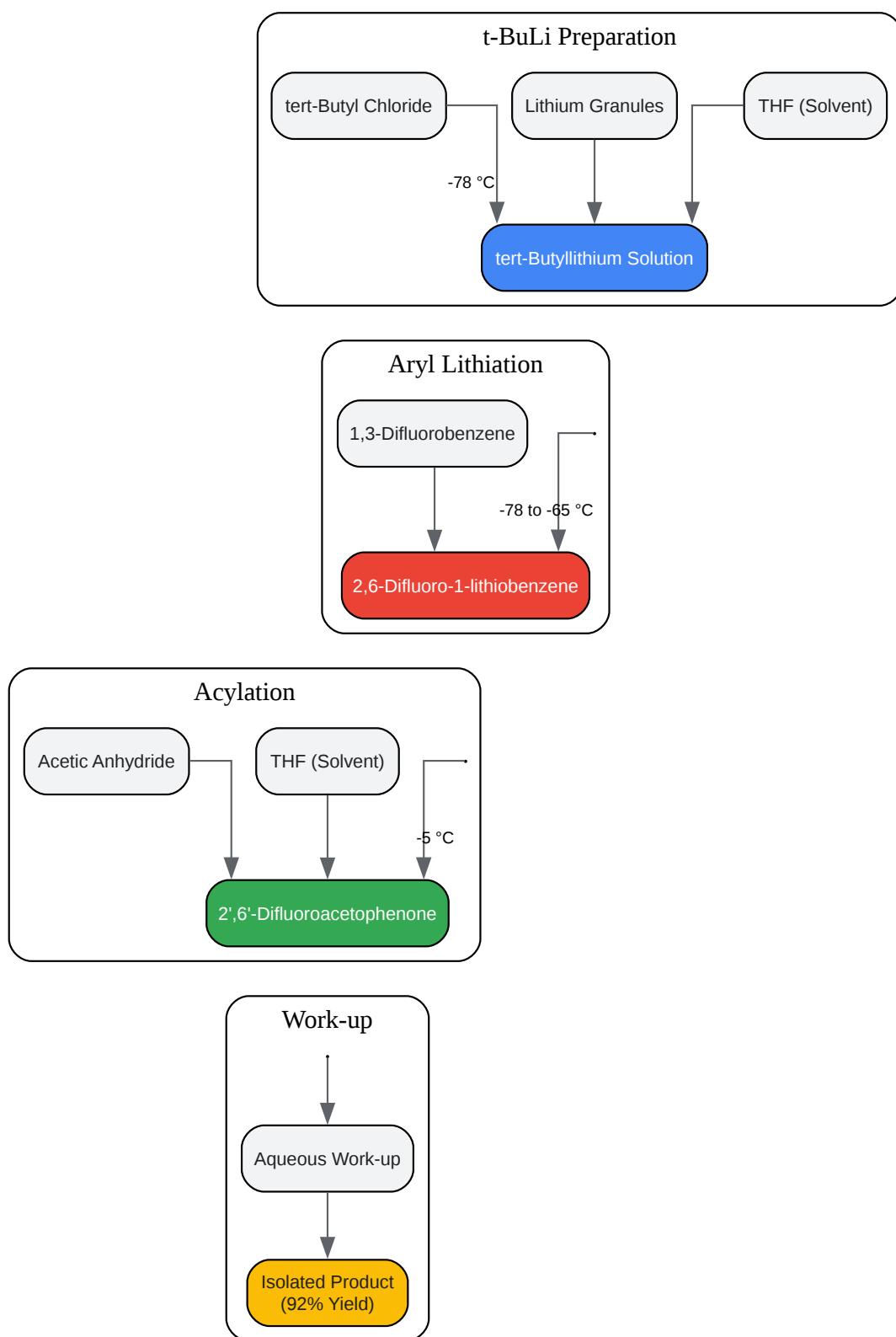
Experimental Protocols

Detailed methodologies for the synthesis of **2',6'-Difluoroacetophenone** and its subsequent use in the formation of a key pharmacophore are provided below.

Protocol 1: Synthesis of 2',6'-Difluoroacetophenone via Organolithium Intermediate

This protocol describes the synthesis from 1,3-difluorobenzene and acetic anhydride.

Workflow Diagram:



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Caption: Synthesis of **2',6'-Difluoroacetophenone**.

Materials:

- tert-Butyl chloride (9.25 g)
- Lithium granules (1.4 g)
- Anhydrous Tetrahydrofuran (THF, 135 g total)
- 1,3-Difluorobenzene (11.4 g)
- Acetic anhydride (22 g)

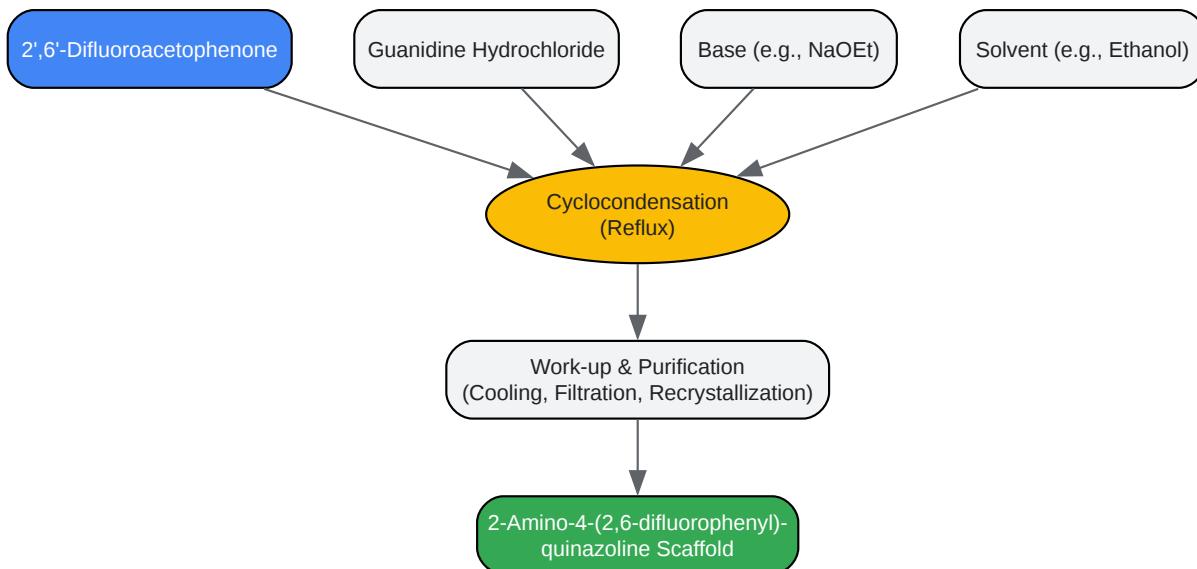
Procedure:

- Preparation of tert-Butyllithium: To a reaction vessel containing 100 g of anhydrous THF, add 1.4 g of lithium granules. Cool the suspension to -78 °C. Slowly add 9.25 g of tert-butyl chloride to the mixture. Stir until gas chromatography analysis indicates >97% conversion to tert-butyllithium.
- Formation of Lithiated Arene: To the cold (-78 °C) solution of tert-butyllithium, add 11.4 g of 1,3-difluorobenzene. Stir the mixture for 30 minutes at -78 °C, then allow it to warm to -65 °C and stir for an additional 2 hours. This forms a solution of 2,6-difluoro-1-lithiobenzene.
- Acylation: In a separate flask, prepare a solution of 22 g of acetic anhydride in 35 g of anhydrous THF and cool it to -5 °C. Add the previously prepared 2,6-difluoro-1-lithiobenzene solution dropwise to the acetic anhydride solution, maintaining the temperature at -5 °C.
- Work-up and Isolation: After the addition is complete, perform a standard aqueous work-up. This typically involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **2',6'-difluoroacetophenone**. The reported yield for this procedure is 92%.

Protocol 2: Synthesis of a 2-Amino-4-arylquinazoline Scaffold

This protocol is a representative procedure for the cyclocondensation reaction of **2',6'-Difluoroacetophenone** with guanidine, a key step in the synthesis of many bioactive quinazoline derivatives.[6]

Workflow Diagram:



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Caption: Synthesis of a 2-Aminoquinazoline Scaffold.

Materials:

- **2',6'-Difluoroacetophenone**
- Guanidine hydrochloride
- Sodium ethoxide (or another suitable base)
- Absolute ethanol (or another suitable high-boiling solvent)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve **2',6'-Difluoroacetophenone** (1 equivalent) in absolute ethanol.
- Addition of Reagents: Add guanidine hydrochloride (typically 1.5-2.0 equivalents) to the solution. To this mixture, add a solution of sodium ethoxide (typically 2.0 equivalents) in ethanol.
- Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 6-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. Collect the solid by filtration. Wash the crude product with cold ethanol and then water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-4-(2,6-difluorophenyl)quinazoline derivative.

Role in Drug Development and Medicinal Chemistry

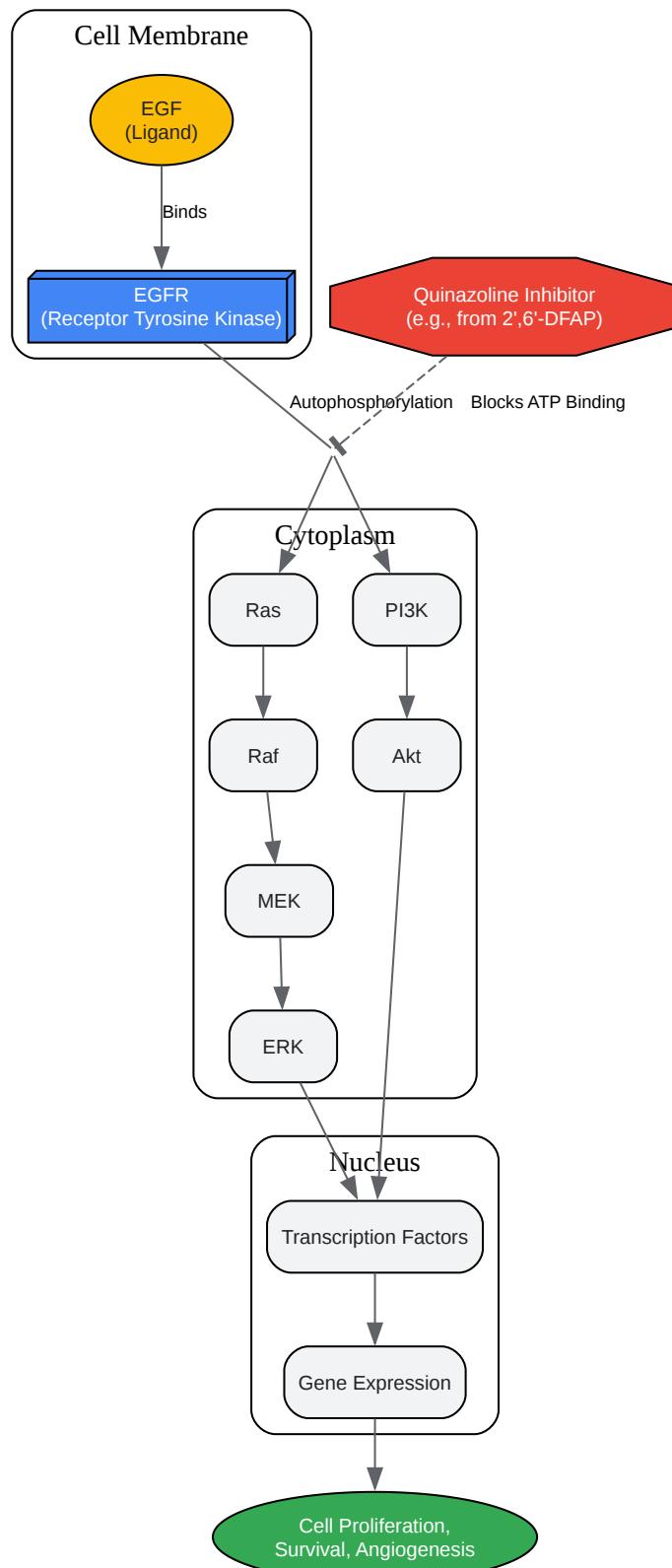
2',6'-Difluoroacetophenone is not itself a therapeutic agent but is a key starting material for building more complex molecules with biological activity. Its primary application lies in the synthesis of the quinazoline scaffold.

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, most notably as Tyrosine Kinase Inhibitors (TKIs). Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, the signaling pathways that drive tumor growth and proliferation can be blocked.

A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is common in several cancers, including non-small cell lung cancer. Many FDA-approved drugs, such as Gefitinib and Lapatinib, are quinazoline-based EGFR inhibitors that compete with ATP at the kinase's active site.

The synthesis of these and related bioactive quinazolines often involves a cyclocondensation reaction, as detailed in Protocol 2. The 2,6-difluorophenyl group from the starting acetophenone is incorporated into the final structure, where it can play a vital role in binding to the target protein and enhancing the pharmacological properties of the molecule.

Signaling Pathway Diagram:

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Caption: EGFR signaling pathway and site of inhibition.

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